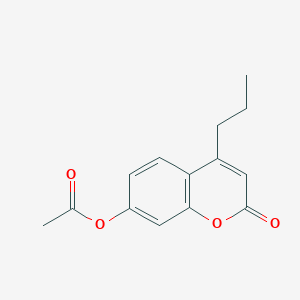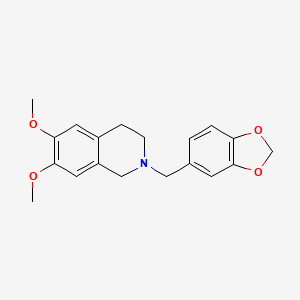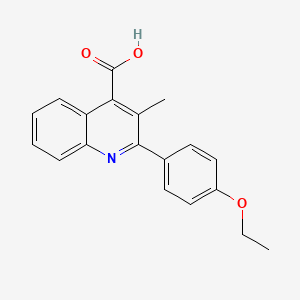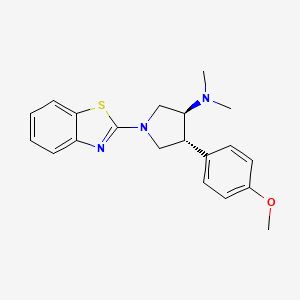
2-oxo-4-propyl-2H-chromen-7-yl acetate
Vue d'ensemble
Description
2-oxo-4-propyl-2H-chromen-7-yl acetate is a chemical compound that belongs to the class of flavones. It is widely used in scientific research for its various biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial Activity
- Study 1 : A study by Čačić et al. (2009) focused on synthesizing derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid and testing their antibacterial activity against Gram-positive and Gram-negative bacteria. The study provides insights into the antibacterial potential of these compounds (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
- Study 2 : Another research by Čačić et al. (2006) synthesized and tested the antimicrobial activity of various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Antineoplastic Activity
- Study 3 : Gašparová et al. (2013) evaluated the antineoplastic activities of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives on human tumor cell lines. This study highlights the potential of these compounds in cancer research (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).
Synthesis and Characterization
- Study 4 : Ghashang et al. (2016) described an eco-friendly procedure for synthesizing 2-(2-oxo-2H-chromen-4-yl)-3-arylthiazolidin-4-one derivatives. This study contributes to the field of green chemistry and the synthesis of chromene derivatives (Ghashang, Taghrir, Najafi Biregan, Heydari, & Azimi, 2016).
- Study 5 : A research by Demir et al. (2003) explored the chemoenzymatic synthesis of enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one, which is related to the compound of interest. This study is significant in the field of enantioselective synthesis (Demir, Aybey, Seşenoğlu, & Polat, 2003).
Antimicrobial Evolution
- Study 6 : Vekariya et al. (2017) reported the synthesis of 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives and evaluated their antimicrobial activity. This study contributes to the understanding of the antimicrobial properties of chromen derivatives (Vekariya, Patel, Rajani, Rajani, & Patel, 2017).
Propriétés
IUPAC Name |
(2-oxo-4-propylchromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-4-10-7-14(16)18-13-8-11(17-9(2)15)5-6-12(10)13/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHONYWOPDLTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-fluorophenyl)-N,N-dimethyl-2-[6-(methylthio)-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethanamine](/img/structure/B5642835.png)
![2-[(2-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5642850.png)
![8-(4-acetylbenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5642858.png)

![2-acetyl-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5642887.png)

![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5642900.png)

![N-methyl-2-{rel-(3R,4S)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}nicotinamide hydrochloride](/img/structure/B5642910.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5642920.png)
![ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5642932.png)

![2-(3-allyl-4-methoxybenzoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5642947.png)
![4-{[2-(1-isonicotinoyl-4-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5642961.png)
